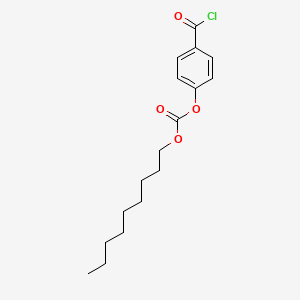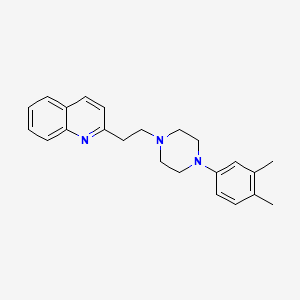
Quinoline,2-(2-(4-(3,4-dimethylphenyl)-1-piperazinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline,2-(2-(4-(3,4-dimethylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with a 3,4-dimethylphenyl group and a piperazine moiety, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline,2-(2-(4-(3,4-dimethylphenyl)-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroquinoline with 1-(3,4-dimethylphenyl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline,2-(2-(4-(3,4-dimethylphenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the piperazine nitrogen using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Applications De Recherche Scientifique
Quinoline,2-(2-(4-(3,4-dimethylphenyl)-1-piperazinyl)ethyl)- has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of Quinoline,2-(2-(4-(3,4-dimethylphenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. Additionally, it may interact with neurotransmitter receptors in the brain, leading to potential effects on mood and cognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Piperazine derivatives: Compounds with similar piperazine moieties but different substituents.
Uniqueness
Quinoline,2-(2-(4-(3,4-dimethylphenyl)-1-piperazinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of a quinoline core with a 3,4-dimethylphenyl group and a piperazine moiety sets it apart from other quinoline and piperazine derivatives.
Propriétés
Numéro CAS |
57962-03-5 |
|---|---|
Formule moléculaire |
C23H27N3 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
2-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C23H27N3/c1-18-7-10-22(17-19(18)2)26-15-13-25(14-16-26)12-11-21-9-8-20-5-3-4-6-23(20)24-21/h3-10,17H,11-16H2,1-2H3 |
Clé InChI |
FXELDEFOBAJVBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
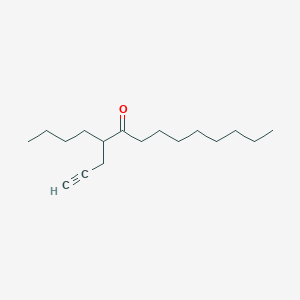
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)
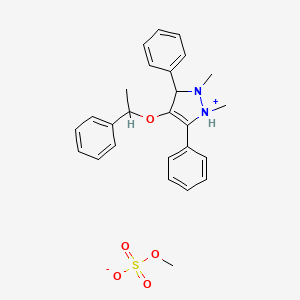
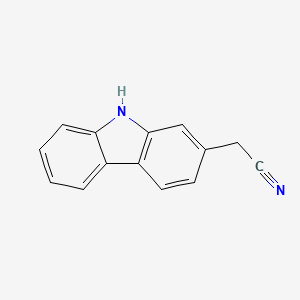

![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)-](/img/structure/B14611366.png)
![Quinoline, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14611369.png)
![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)

![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl-](/img/structure/B14611385.png)
![[Bis(2-chloroethoxy)methyl]benzene](/img/structure/B14611386.png)
